molecular formula C21H18ClNOS B4992752 N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide

N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B4992752
M. Wt: 367.9 g/mol
InChI Key: BZLBMCQXMQBRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known to possess several biological activities, which make it an attractive molecule for drug development and research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide in lab experiments is its potent biological activity, which makes it an excellent tool for studying various cellular processes. Additionally, this compound has been shown to have minimal toxicity to normal cells, making it a safe and effective compound for use in lab experiments. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide. One of the most promising directions is the development of this compound as a potential anti-cancer drug. Additionally, this compound could be further studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and fungi. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for use in lab experiments.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(phenylthio)methyl aniline. The final step involves the condensation of the resulting intermediate with benzoyl chloride to obtain this compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in medicinal chemistry, where it has been shown to possess potent anti-cancer activity against several types of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNOS/c1-15-7-12-18(22)13-20(15)23-21(24)17-10-8-16(9-11-17)14-25-19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLBMCQXMQBRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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